IMR687 - 1430840-90-6

IMR687

Catalog Number: EVT-270890
CAS Number: 1430840-90-6
Molecular Formula: C21H26N6O2
Molecular Weight: 394.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IMR687 is a PDE9 inhibitor that slows or stops the hydrolysis of cGMP. This hydrolysis occurs in the caudate nucleus and cerebellum of the CNS, and thus, IMR687 can be regarded as a highly promising drug against Alzheimer's for improving memory.
Source and Classification

IMR-687 is derived from extensive research into phosphodiesterase inhibitors, particularly focusing on their potential to enhance fetal hemoglobin production and improve red blood cell function. The compound is classified under the category of small molecules targeting specific enzymes involved in cyclic nucleotide metabolism. Its development is part of a broader effort to find effective treatments for conditions with limited therapeutic options.

Synthesis Analysis

Methods

The synthesis of IMR-687 involves several chemical reactions that typically include:

  1. Starting Materials: The synthesis begins with readily available precursors that can undergo various transformations.
  2. Reagents and Catalysts: Specific reagents are employed to facilitate reactions, often under controlled conditions (temperature, pressure).
  3. Purification: Post-synthesis, the compound is purified using techniques such as crystallization or chromatography to achieve the desired purity level.

Technical Details

Molecular Structure Analysis

Structure

IMR-687's molecular structure features a complex arrangement that includes:

  • A central core structure typical of phosphodiesterase inhibitors.
  • Functional groups that enhance its binding affinity to the target enzyme.

Data

The molecular formula of IMR-687 is C₁₁H₁₃N₅O₂, indicating the presence of nitrogen and oxygen atoms crucial for its biological activity. The compound's molecular weight is approximately 233.25 g/mol.

Chemical Reactions Analysis

Reactions

IMR-687 undergoes various chemical reactions during its synthesis and in biological systems:

  1. Enzymatic Hydrolysis: In vivo, IMR-687 may be subject to hydrolysis by enzymes, affecting its pharmacokinetics.
  2. Binding Interactions: The compound interacts with phosphodiesterase type 9 through non-covalent interactions, inhibiting its activity.

Technical Details

The inhibition mechanism involves competitive binding at the enzyme's active site, leading to increased levels of cyclic guanosine monophosphate within cells.

Mechanism of Action

IMR-687 exerts its therapeutic effects primarily through the following processes:

  1. Phosphodiesterase Inhibition: By inhibiting phosphodiesterase type 9, IMR-687 increases cyclic guanosine monophosphate levels.
  2. Fetal Hemoglobin Induction: Elevated cyclic guanosine monophosphate levels promote the expression of fetal hemoglobin, which can mitigate the symptoms of sickle cell disease by preventing red blood cell sickling and improving oxygen transport.
Physical and Chemical Properties Analysis

Physical Properties

IMR-687 is typically presented as a solid compound with specific melting points and solubility characteristics that facilitate its formulation into oral or injectable dosage forms.

Chemical Properties

The stability of IMR-687 under various pH conditions and temperatures is crucial for its formulation and storage. Its solubility profile in different solvents aids in determining suitable delivery methods.

Applications

IMR-687 has significant potential applications in:

  1. Clinical Trials: Currently undergoing evaluation in clinical trials for its efficacy in treating sickle cell disease and beta-thalassemia.
  2. Research: Being studied for its mechanisms involving nitric oxide signaling pathways and potential benefits in other hematological conditions.
Biochemical Characterization of IMR687

Molecular Structure and Isoform Selectivity

IMR687 (chemical name: 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one; CAS# 2062661-53-2) is a nitrogen-rich heterocyclic compound with a molecular weight of 394.47 g/mol (C₂₁H₂₆N₆O₂). Its structure features a chiral [6.6.5] tricyclic core comprising an imidazopyrazinone scaffold linked to a tetrahydropyran ring and a methylpyrrolidine group substituted with pyrimidine. The (3S,4S) stereochemistry at the pyrrolidine ring is critical for target engagement [1] [8] [9].

PDE9A Inhibition Specificity

IMR687 demonstrates nanomolar potency against PDE9A isoforms, with IC₅₀ values of 8.19 nM for PDE9A1 and 9.99 nM for PDE9A2. This high specificity arises from structural complementarity with PDE9A's catalytic domain, which contains a unique glutamine residue (Gln-453) and hydrophobic clamp (Phe-441) not conserved in other PDE families. Biochemical assays confirm >800-fold selectivity over non-target PDEs, positioning IMR687 among the most PDE9-specific inhibitors developed to date [2] [4] [6].

Table 1: Selectivity Profile of IMR687 Across PDE Isoforms

PDE IsoformIC₅₀ (μM)Selectivity Ratio (vs. PDE9A1)
PDE9A10.008191
PDE9A20.009991.2
PDE1A388.410,793
PDE1B8.481,035
PDE1C12.21,490
PDE5A281.910,000
PDE4>100>12,210
PDE10>100>12,210

Data derived from radiometric enzyme assays using recombinant human PDEs [2] [6] [9].

Structural Determinants of PDE9 Binding Affinity

X-ray crystallography reveals that IMR687 binds within PDE9A’s catalytic pocket through three key interactions:

  • Hydrogen bonding: The imidazopyrazinone carbonyl forms dual H-bonds with Gln-453’s side chain, mimicking cGMP’s interactions.
  • π-Stacking: The pyrimidine group engages in π-π stacking with Phe-441, enhancing residence time.
  • Steric occlusion: The tetrahydropyran moiety occupies a hydrophobic sub-pocket (Q2 pocket), displacing water molecules and increasing binding entropy [1] [4] [7].The stereospecific (3S,4S) methylpyrrolidine configuration optimizes van der Waals contacts with Val-418 and Ile-423, explaining why enantiomeric analogs show >100-fold reduced potency [8] [9].

Enzymatic Inhibition Kinetics

IC₅₀ Profiling Against Phosphodiesterase Isoforms

IMR687’s selectivity was quantified using radiometric assays with [³H]-cGMP as a substrate. As shown in Table 1, it exhibits >1,000-fold selectivity over PDE1, PDE4, PDE5, and PDE10 families. Notably, weak inhibition of PDE1C (IC₅₀ = 12.2 μM) is physiologically irrelevant given the low cellular concentrations of IMR687 achieved therapeutically. The inhibitor’s Hill coefficients approximate 1.0 across tested PDEs, indicating a single-class binding site without allosteric cooperativity [2] [6] [10].

cGMP Hydrolysis Suppression Mechanisms

IMR687 acts as a reversible non-competitive inhibitor with respect to cGMP. Kinetic analyses show:

  • Vₘₐₓ reduction: cGMP hydrolysis velocity decreases by >90% at saturating IMR687 concentrations, without altering substrate Kₘ.
  • cGMP accumulation: In erythroid K562 cells, 10 μM IMR687 increases cGMP levels 6.8-fold within 6 hours, confirming target engagement in cellular contexts [2] [4].
  • Catalytic suppression: Isothermal titration calorimetry (ITC) demonstrates IMR687 binding reduces PDE9A’s catalytic efficiency (kₚcₐₜ/Kₘ) from 1.8 × 10⁶ M⁻¹s⁻¹ to 2.3 × 10⁴ M⁻¹s⁻¹ – a 78-fold suppression. This occurs via distortion of the catalytic metal-binding site (Zn²⁺/Mg²⁺ cluster), hindering cGMP orientation for nucleophilic attack [10].

Table 2: Kinetic Parameters of PDE9A2 With/Without IMR687

ParameterPDE9A2 AlonePDE9A2 + IMR687 (1 μM)Change
Kₘ (cGMP)170 nM155 nM-9%
Vₘₐₓ4.2 μmol/min/mg0.38 μmol/min/mg-91%
kₚcₐₜ (s⁻¹)12.71.15-91%
kₚcₐₜ/Kₘ (M⁻¹s⁻¹)1.8 × 10⁶2.3 × 10⁴-78-fold

Data from ITC and Michaelis-Menten kinetics using recombinant human PDE9A2 [10].

The inhibition is non-competitive as IMR687 binds equally well to both free enzyme and enzyme-substrate complexes, evidenced by parallel Lineweaver-Burk plots. This mechanism differs from competitive inhibitors like BAY 73-6691, which directly occlude cGMP’s binding site [7] [10].

Properties

CAS Number

1430840-90-6

Product Name

IMR687

IUPAC Name

6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-tetrahydropyran-4-yl-7H-imidazo[1,5-a]pyrazin-8-one

Molecular Formula

C21H26N6O2

Molecular Weight

394.48

InChI

InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28)

InChI Key

GWGNPYYVGANHRJ-UHFFFAOYSA-N

SMILES

O=C1C2=CN=C(C3CCOCC3)N2C=C(C4CN(CC5=NC=CC=N5)CC4C)N1

Solubility

Soluble in DMSO

Synonyms

IMR687; IMR-687; IMR 687

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.